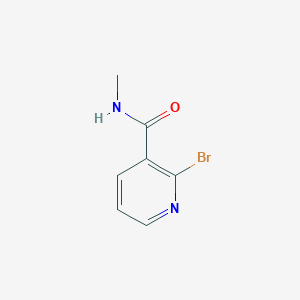![molecular formula C8H4ClN3 B15330510 3-Chloro-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile](/img/structure/B15330510.png)
3-Chloro-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile is a heterocyclic compound that features a pyrrolo[2,3-B]pyridine core structure with a chloro substituent at the 3-position and a cyano group at the 4-position. This compound is of significant interest in medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile typically involves multi-step procedures starting from readily available precursors. One common method involves the cyclization of a suitable precursor, such as 2-chloropyridine-3-carbonitrile, under specific conditions to form the desired pyrrolo[2,3-B]pyridine ring system. The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters, such as temperature and pressure, and the implementation of purification techniques like crystallization or chromatography to isolate the final product.
化学反应分析
Types of Reactions
3-Chloro-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro substituent at the 3-position can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, potentially altering the electronic properties of the pyrrolo[2,3-B]pyridine core.
Cycloaddition: The cyano group at the 4-position can engage in cycloaddition reactions, forming new ring structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often utilized.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 3-amino-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile, while oxidation may produce a corresponding N-oxide derivative.
科学研究应用
3-Chloro-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile has several applications in scientific research:
Medicinal chemistry: It serves as a building block for the synthesis of kinase inhibitors and other bioactive molecules.
Organic synthesis: The compound is used as an intermediate in the preparation of complex heterocyclic structures.
Biological studies: Researchers investigate its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Material science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
作用机制
The mechanism by which 3-Chloro-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile exerts its effects is often related to its interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal chemistry, the compound may inhibit the activity of certain kinases by binding to their active sites, thereby modulating signaling pathways involved in cell proliferation and survival.
相似化合物的比较
Similar Compounds
4-Chloro-1H-pyrrolo[2,3-B]pyridine: Lacks the cyano group at the 4-position, which may affect its reactivity and biological activity.
3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile: Similar structure but with a bromo substituent instead of chloro, potentially altering its chemical properties.
1H-pyrrolo[2,3-B]pyridine-4-carbonitrile: Lacks the chloro substituent, which may influence its synthetic utility and biological effects.
Uniqueness
3-Chloro-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile is unique due to the presence of both chloro and cyano substituents, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable scaffold in drug discovery.
属性
分子式 |
C8H4ClN3 |
|---|---|
分子量 |
177.59 g/mol |
IUPAC 名称 |
3-chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile |
InChI |
InChI=1S/C8H4ClN3/c9-6-4-12-8-7(6)5(3-10)1-2-11-8/h1-2,4H,(H,11,12) |
InChI 键 |
BJHAMWAEBZFOFZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C2C(=C1C#N)C(=CN2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


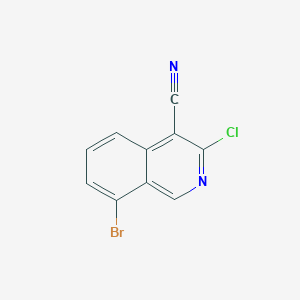
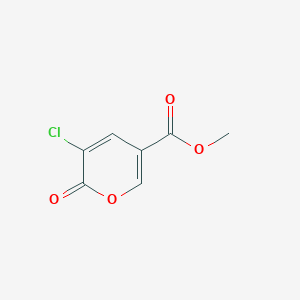
![8,9,10,11-Tetrahydro-7H-cyclohepta[a]naphthalen-7-one](/img/structure/B15330442.png)
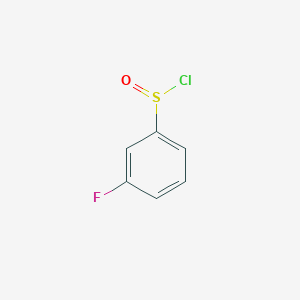
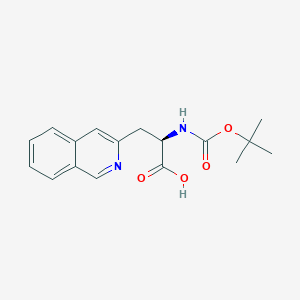
![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-3-carboxylic acid))](/img/structure/B15330456.png)
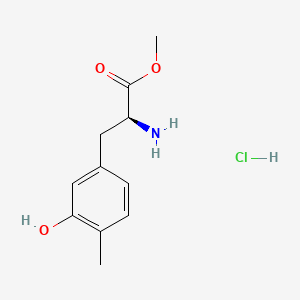
![(2-Methylbenzo[d]oxazol-7-yl)methanamine](/img/structure/B15330484.png)
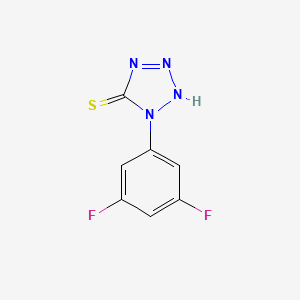
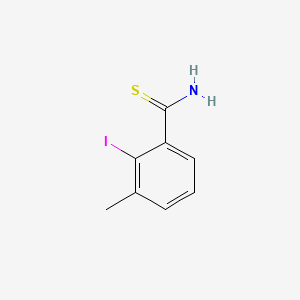
![4,4'-Difluoro-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B15330499.png)
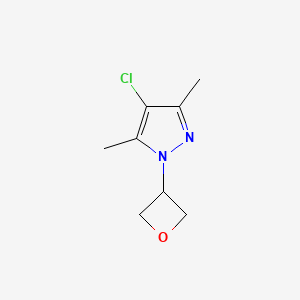
![tert-Butyl (6-bromoimidazo[1,2-a]pyridin-3-yl)carbamate](/img/structure/B15330523.png)
